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Compound Name: N-trityl-L-valine

Cat. No.: B8384914

Get Quote

Executive Summary
N-Trityl-L-Valine (Trt-Val-OH) represents a specialized building block in peptide chemistry,

distinguished not by its frequency of use, but by its unique steric and electronic properties.

Unlike standard Fmoc or Boc derivatives, the Trityl (triphenylmethyl) group provides a massive

steric "umbrella" that shields the

-amine.

This guide details the physicochemical profile of Trt-Val-OH and its critical application in

suppressing diketopiperazine (DKP) formation—a notorious side reaction in the synthesis of C-

terminal Proline or Glycine peptides. We further explore its utility in enhancing the solubility of

hydrophobic sequences in organic solvents and its role in orthogonal protection strategies.

Part 1: Molecular Architecture & Physicochemical
Profile
The trityl group renders the amino acid extremely lipophilic and acid-sensitive. Understanding

these properties is prerequisite to successful handling.
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Key Physicochemical Data[1]
Property Specification Mechanistic Implication

Chemical Name N-Trityl-L-Valine -

CAS Number 19099-93-5 -

Molecular Formula -

Molecular Weight 359.47 g/mol

High MW relative to Valine

(117 g/mol ) indicates

significant steric bulk.

Appearance
White powder or amorphous

foam

Free acid is often amorphous;

frequently stored as

diethylamine (DEA) salts for

crystallinity.

Solubility (Organic)
High (DCM, CHCl

, DMF, THF)

The non-polar trityl group

dominates, solubilizing the

molecule in non-polar

organics.

Solubility (Aqueous) Insoluble

Precludes use in aqueous

buffers; requires organic

solvent systems.

Acid Stability Extremely Labile

Cleaved by weak acids (1%

TFA, dilute AcOH). Must avoid

unbuffered CDCl

during NMR.

Base Stability High

Completely stable to

Piperidine/DMF (Fmoc

deprotection conditions).

The Steric "Umbrella" Effect
The triphenylmethyl group creates a zone of steric occlusion. In L-Valine, which already

possesses a
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-branched isopropyl side chain, the addition of the N-Trityl group creates a highly congested
center.

Consequence 1: Nucleophilic attack on the carbonyl carbon (during coupling) is slower, often

requiring stronger activation (e.g., HATU/HOAt) or longer reaction times.

Consequence 2: The nitrogen atom is shielded from protonation and alkylation, reducing

aggregation.

Part 2: The Trityl Advantage in Synthesis[2]
Suppression of Diketopiperazine (DKP) Formation
The primary indication for Trt-Val-OH is the prevention of DKP formation. When the second

amino acid in a sequence is Proline (or N-alkylated), and the third is deprotected, the free

amine can back-bite onto the C-terminal ester, cleaving the dipeptide from the resin as a cyclic

DKP.

The Trityl Solution: By using Trt-Val-OH as the second or third residue, the massive steric bulk

prevents the conformational rotation required for the amine to attack the ester linkage.

Furthermore, because Trt is removed with very mild acid (leaving the peptide attached to acid-

labile resins like 2-CTC), it allows for controlled segment condensation strategies.
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Trityl Protection Route (Safe)
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Figure 1: Mechanism of DKP suppression. The Trityl group prevents the geometric alignment

necessary for the intramolecular cyclization that plagues Fmoc-based synthesis of Proline-

containing sequences.

Solubility Enhancement
Aggregation of hydrophobic peptides (beta-sheet formation) leads to synthesis failure. The

Trityl group acts as a "solubilizing tag."

Mechanism: The bulky, non-planar aromatic rings of the Trityl group disrupt intermolecular

hydrogen bonding and

-stacking interactions between peptide chains.

Application: Incorporating Trt-Val-OH at strategic positions in "difficult sequences" can

maintain the peptide chain in a solvated, random-coil state within DCM or DMF.

Part 3: Experimental Protocols
Synthesis of N-Trityl-L-Valine
Note: Trt-amino acids are often synthesized via the Zervas method or modifications thereof.

Reagents: L-Valine, Trityl Chloride (Trt-Cl), Triethylamine (TEA), Chloroform (CHCl

) or DCM.

Silylation/Solubilization: Suspend L-Valine (10 mmol) in dry DCM (50 mL). Add TEA (25

mmol) or TMS-Cl to solubilize the zwitterion (transient protection of carboxyl).

Tritylation: Cool to 0°C. Add Trityl Chloride (10 mmol) portion-wise over 30 minutes.

Reaction: Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (Trt-Val is UV active

and moves faster than Val).

Work-up:

Wash with 5% Citric Acid (Keep cold! Warm acid cleaves Trt).
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Wash with water and brine.

Dry over Na

SO

.[1]

Isolation: Evaporate solvent. The product often forms a foam. To crystallize, dissolve in

minimal Diethyl ether and add Diethylamine (DEA) to precipitate the stable DEA salt, or

triturate with Hexane.

Coupling Protocol (Solid Phase)
Due to steric hindrance, standard coupling times must be extended.

System: Solid Phase Peptide Synthesis (SPPS) Reagents: Trt-Val-OH (3 eq), HATU (2.9 eq),

DIEA (6 eq), DMF.

Activation: Dissolve Trt-Val-OH and HATU in DMF. Add DIEA. Activate for exactly 1 minute

(minimize racemization).

Coupling: Add to resin-bound amine. Shake for 2–4 hours (Standard Fmoc-Val takes ~45

mins; Trt-Val requires more time).

Monitoring: Kaiser test may be inconclusive due to steric bulk. Chloranil test is preferred for

secondary amines, but standard Kaiser is acceptable if the previous residue is primary.

Tip: Double coupling is recommended if the resin loading is high (>0.5 mmol/g).

Deprotection (Removal of Trityl)
The Trityl group is acid labile.

Reagent: 1% Trifluoroacetic acid (TFA) in DCM OR 10% Acetic Acid in TFE

(Trifluoroethanol).

Procedure:
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Wash resin with DCM.

Treat with 1% TFA/DCM (2 mL x 1 min). Do not prolong, as this may cleave the peptide

from the resin if using 2-CTC or Wang linkers.

Immediately wash with 5% DIEA/DCM to neutralize and prevent autocatalytic cleavage.

The presence of a bright yellow color (Trityl cation) indicates cleavage; the disappearance

of yellow in subsequent washes indicates completion.

L-Valine

Solubilization
(DCM + TEA/TMS-Cl)

Tritylation
(+ Trt-Cl, 0°C)

Work-up
(Wash w/ Cold Citric Acid)

Steric Bulk Formed

Isolation
(Precipitate as DEA Salt or Foam)

Avoid Strong Acid
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Click to download full resolution via product page

Figure 2: Synthetic workflow for the preparation of N-Trityl-L-Valine. Note the critical

temperature control during acid washes to prevent premature deprotection.

Part 4: Quality Control & Characterization
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

is preferred. Avoid CDCl

unless it is neutralized over basic alumina; the trace acidity in aged chloroform is sufficient to
cleave the Trityl group during the scan.

Key Signals (

H-NMR):

7.15–7.50 ppm: Multiplet (15H) corresponding to the three phenyl rings of the Trityl group.

0.8–1.0 ppm: Doublet/Multiplet corresponding to the Valine isopropyl methyls (shielded
slightly by the aromatic ring current).

Mass Spectrometry[5]
Method: ESI-MS (Negative mode often clearer for free acid).

Observation: Expect

at 358.4. In positive mode, the Trityl cation (

, m/z 243) is a dominant fragment due to the stability of the carbocation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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